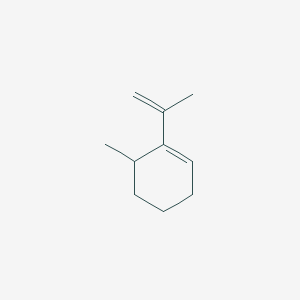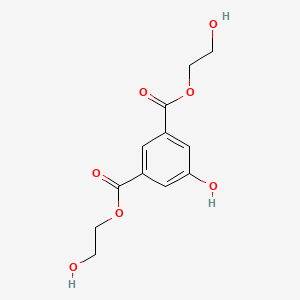
1,3-Benzenedicarboxylic acid, 5-hydroxy-, bis(2-hydroxyethyl) ester
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
1,3-Benzenedicarboxylic acid, 5-hydroxy-, bis(2-hydroxyethyl) ester is an organic compound with the molecular formula C12H14O6. It is a derivative of isophthalic acid, where the carboxylic acid groups are esterified with 2-hydroxyethyl groups, and one of the benzene ring’s hydrogen atoms is substituted with a hydroxyl group.
準備方法
Synthetic Routes and Reaction Conditions
The synthesis of 1,3-Benzenedicarboxylic acid, 5-hydroxy-, bis(2-hydroxyethyl) ester typically involves the esterification of 5-hydroxyisophthalic acid with ethylene glycol. The reaction is usually catalyzed by an acid catalyst such as sulfuric acid or p-toluenesulfonic acid. The reaction is carried out under reflux conditions to remove water formed during the esterification process.
Industrial Production Methods
On an industrial scale, the production of this compound may involve continuous esterification processes where the reactants are fed into a reactor, and the product is continuously removed. This method ensures high efficiency and yield. The use of catalysts and optimized reaction conditions is crucial to achieve the desired purity and yield.
化学反応の分析
Types of Reactions
1,3-Benzenedicarboxylic acid, 5-hydroxy-, bis(2-hydroxyethyl) ester can undergo various chemical reactions, including:
Oxidation: The hydroxyl groups can be oxidized to form carbonyl compounds.
Reduction: The ester groups can be reduced to alcohols.
Substitution: The hydroxyl group on the benzene ring can undergo electrophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) are typically used.
Substitution: Electrophilic substitution reactions may involve reagents like halogens (e.g., bromine) or nitrating agents (e.g., nitric acid).
Major Products Formed
Oxidation: Oxidation of the hydroxyl groups can lead to the formation of quinones.
Reduction: Reduction of the ester groups can yield diols.
Substitution: Substitution reactions can introduce various functional groups onto the benzene ring, depending on the reagents used.
科学的研究の応用
1,3-Benzenedicarboxylic acid, 5-hydroxy-, bis(2-hydroxyethyl) ester has several applications in scientific research:
Chemistry: It is used as a building block in the synthesis of polymers and other complex organic molecules.
Biology: The compound can be used in the study of enzyme-catalyzed reactions involving ester hydrolysis.
Medicine: It may serve as a precursor for the synthesis of pharmaceutical compounds.
Industry: The compound is used in the production of plasticizers, resins, and coatings.
類似化合物との比較
Similar Compounds
1,3-Benzenedicarboxylic acid, bis(2-ethylhexyl) ester: This compound has similar ester groups but with longer alkyl chains.
1,3-Benzenedicarboxylic acid, 5-nitro-, dimethyl ester: This compound has a nitro group instead of a hydroxyl group on the benzene ring.
1,2-Benzenedicarboxylic acid, bis(2-methylpropyl) ester: This compound has a different substitution pattern on the benzene ring.
Uniqueness
1,3-Benzenedicarboxylic acid, 5-hydroxy-, bis(2-hydroxyethyl) ester is unique due to the presence of both hydroxyl and ester groups, which confer distinct chemical reactivity and potential applications. The hydroxyl group enhances its solubility in water and its ability to form hydrogen bonds, while the ester groups make it a versatile intermediate in organic synthesis.
特性
| 74358-98-8 | |
分子式 |
C12H14O7 |
分子量 |
270.23 g/mol |
IUPAC名 |
bis(2-hydroxyethyl) 5-hydroxybenzene-1,3-dicarboxylate |
InChI |
InChI=1S/C12H14O7/c13-1-3-18-11(16)8-5-9(7-10(15)6-8)12(17)19-4-2-14/h5-7,13-15H,1-4H2 |
InChIキー |
VEVOEMCDVKSGQS-UHFFFAOYSA-N |
正規SMILES |
C1=C(C=C(C=C1C(=O)OCCO)O)C(=O)OCCO |
製品の起源 |
United States |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。


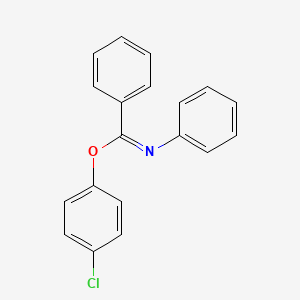

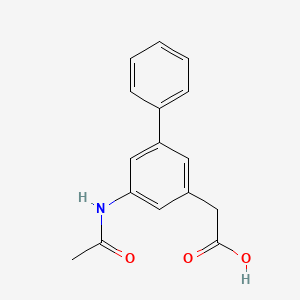
![2-ethyl-6-(2-ethyl-1,3,2-dioxaborolan-4-yl)-6,6a-dihydro-3aH-furo[3,4-d][1,3,2]dioxaborol-4-one](/img/structure/B14447731.png)
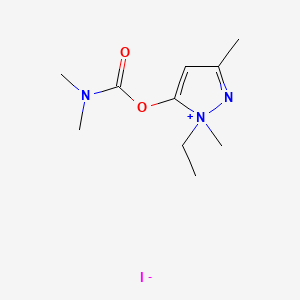
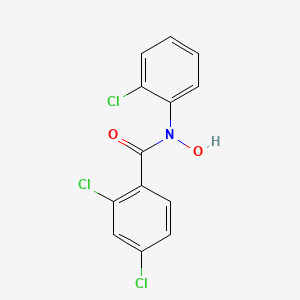
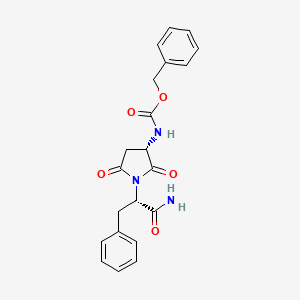


![3-Hydroxy-4-[nitroso(pentyl)amino]butanoic acid](/img/structure/B14447792.png)

